Xantphos palladacycle gen 2

Catalog No.
S883017
CAS No.
1375325-77-1
M.F
C51H42ClNOP2Pd
M. Wt
888.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xantphos palladacycle gen 2

CAS Number

1375325-77-1

Product Name

Xantphos palladacycle gen 2

IUPAC Name

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;palladium(2+);2-phenylaniline;chloride

Molecular Formula

C51H42ClNOP2Pd

Molecular Weight

888.7 g/mol

InChI

InChI=1S/C39H32OP2.C12H10N.ClH.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

FAEFBQZYGQRYRN-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

Xantphos palladacycle gen 2 (CAS 1375325-77-1) is a pre-formed Buchwald precatalyst featuring a biphenylamine-based palladacycle and the bidentate Xantphos ligand. In industrial procurement, it is prioritized for its ability to rapidly generate a highly active, mono-ligated Pd(0) species under mild basic conditions. Unlike traditional palladium salts that require in situ ligand mixing, this pre-formed complex ensures a strict 1:1 metal-to-ligand ratio, eliminating the inconsistencies associated with variable Pd2(dba)3 purity. As an air- and moisture-stable powder with a high decomposition threshold (188–196 °C), it is engineered for seamless integration into benchtop workflows and pilot-plant scaling, particularly for challenging C–N (Buchwald-Hartwig) and C–C cross-coupling reactions.

Substituting Xantphos-Pd-G2 with generic precursors like Pd(OAc)2 or Pd2(dba)3 combined with free Xantphos ligand frequently leads to unpredictable reaction profiles and stalled conversions. In situ generation often suffers from incomplete activation, ligand oxidation, and the formation of inactive palladium black, forcing chemists to use elevated catalyst loadings (often >10 mol%) to achieve acceptable yields [1]. Furthermore, in complex pharmaceutical syntheses, the slow or variable generation of the active Pd(0) species from generic salts fails to outcompete side reactions, such as substrate epimerization or off-cycle degradation. Procuring the Gen 2 precatalyst guarantees rapid, quantitative activation, which is essential for maintaining stereochemical integrity and achieving high conversions at commercially viable 1–5 mol% loadings.

Reduction of Catalyst Loading in Hindered C–N Couplings

In the process development for the RORc inhibitor GDC-0022, switching to Xantphos-Pd-G2 allowed for a dramatic improvement in reaction efficiency. While initial unoptimized conditions required 10 mol% of palladium to drive the challenging C–N coupling, the use of the Gen 2 precatalyst provided a much cleaner reaction profile (>85 A% HPLC crude purity) and enabled an immediate reduction to 5 mol% loading. Further optimization with a KOAc additive allowed the reaction to reach ~95% conversion over 48 hours at just 1.0 mol% loading, successfully scaling to an 8.0 kg batch [1].

Evidence DimensionCatalyst loading and crude purity
Target Compound DataXantphos-Pd-G2 (1–5 mol% loading, >85 A% HPLC purity)
Comparator Or BaselineInitial unoptimized Pd systems (10 mol% loading, higher impurity profile)
Quantified Difference50–90% reduction in precious metal loading with improved crude purity
ConditionsC-N coupling of a bicyclic amine and aryl bromide, dioxane, 95–100 °C

Reducing palladium loading from 10 mol% to 1 mol% drastically cuts API manufacturing costs and simplifies downstream heavy metal scavenging.

Suppression of Epimerization via Precise Precatalyst Dosing

The rapid activation of Xantphos-Pd-G2 is critical for outcompeting unwanted stereochemical degradation. In a highly sensitive C–N coupling, using 1.0 mol% of Xantphos-Pd-G2 achieved >99% conversion within 50 hours while maintaining a 98:2 diastereomeric ratio (from a 99:1 starting material). Conversely, when the loading was reduced below the optimal threshold to 0.5 mol%, the reaction stalled at 26% conversion and resulted in >10% formation of the undesired epimer[1].

Evidence DimensionDiastereomeric ratio (dr) retention and conversion
Target Compound Data1.0 mol% Xantphos-Pd-G2 (>99% conversion, 98:2 dr)
Comparator Or Baseline0.5 mol% Xantphos-Pd-G2 (26% conversion, >10% epimerization)
Quantified Difference73% higher conversion and near-total suppression of epimerization at the 1.0 mol% threshold
ConditionsAryl bromide and amine coupling, K3PO4, KOAc, 1,4-dioxane

Procuring and precisely dosing this highly active precatalyst is mandatory for maintaining chiral integrity in late-stage pharmaceutical intermediates.

Thermal Stability and Handling Robustness

Unlike many highly active first-generation palladium complexes or in situ generated Pd(0) species that require strict inert-atmosphere handling, Xantphos-Pd-G2 is an air- and moisture-stable solid. It exhibits a high decomposition temperature of 188–196 °C , making it exceptionally robust for high-temperature cross-coupling protocols (typically run at 80–110 °C). This thermal resilience prevents premature catalyst degradation during both storage and prolonged heating cycles.

Evidence DimensionDecomposition threshold
Target Compound DataXantphos-Pd-G2 (Stable up to 188–196 °C)
Comparator Or BaselineStandard Pd(0) phosphine complexes (often decompose <160 °C or oxidize rapidly in air)
Quantified DifferenceExtended thermal operating window and elimination of glovebox requirements
ConditionsSolid-state storage and high-temperature solution-phase coupling

Bench-stable precatalysts lower the barrier to pilot-plant scaling by eliminating the need for specialized inert-handling equipment during reactor charging.

Late-Stage API Manufacturing

Ideal for kilogram-scale Buchwald-Hartwig aminations where minimizing Pd loading (down to 1 mol%) and ensuring clean crude profiles are critical for cost-effective downstream processing [1].

Stereoretentive Cross-Couplings

The precatalyst of choice for coupling chirally labile substrates, where the rapid generation of the active Pd(0) species outcompetes off-cycle epimerization pathways [2].

High-Temperature Heteroaryl Couplings

Highly suitable for Kumada-Corriu or Suzuki-Miyaura couplings involving deactivated or sterically hindered heteroaryl halides that require prolonged heating at 80–100 °C, leveraging the compound's 188–196 °C thermal stability .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

887.14650 Da

Monoisotopic Mass

887.14650 Da

Heavy Atom Count

57

Dates

Last modified: 08-16-2023

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